molecular formula C5H8O2 B14634574 5,6-Dihydro-2H-pyran-2-ol CAS No. 56963-54-3

5,6-Dihydro-2H-pyran-2-ol

Cat. No.: B14634574
CAS No.: 56963-54-3
M. Wt: 100.12 g/mol
InChI Key: PYLQDRIFPVHRDN-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyran-2-ol is a heterocyclic organic compound with the molecular formula C5H8O2 It is a derivative of dihydropyran, which is a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-2H-pyran-2-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and acetic acid can yield this compound . Another method involves the use of furfuryl alcohol and meta-chloroperoxybenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, extraction, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-2H-pyran-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield lactones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 5,6-Dihydro-2H-pyran-2-ol involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the hydroxyl group and the heterocyclic ring, which can participate in various chemical reactions. These interactions can lead to the formation of new compounds with different biological or chemical properties .

Properties

IUPAC Name

3,6-dihydro-2H-pyran-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLQDRIFPVHRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569193
Record name 5,6-Dihydro-2H-pyran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56963-54-3
Record name 5,6-Dihydro-2H-pyran-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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